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Introduction
1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG) is an anionic phospholipid

commonly used in the formulation of liposomes for various applications, including drug delivery

and as model membrane systems. Precise control over the size of liposomes is critical as it

directly influences their in vivo fate, circulation time, and cellular uptake.[1] Liposome extrusion

is a widely adopted technique for downsizing multilamellar vesicles (MLVs) into unilamellar

vesicles (LUVs) with a more homogeneous size distribution.[1][2] This process involves forcing

a liposome suspension through a polycarbonate membrane with a defined pore size.[1][3]

These application notes provide a detailed protocol for the preparation and sizing of DLPG
liposomes using the thin-film hydration method followed by extrusion.[4] The document also

outlines the key experimental parameters that influence the final liposome characteristics and

offers guidance for troubleshooting.

Experimental Protocols
Materials and Equipment

1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG)

Chloroform or a chloroform:methanol mixture[5]
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Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)

Round-bottom flask[4]

Rotary evaporator[6]

Nitrogen or argon gas stream[5]

Water bath or heating block[7]

Liposome extruder (e.g., Avanti® Mini-Extruder)

Polycarbonate membranes (various pore sizes, e.g., 100 nm, 200 nm)[1]

Gas-tight syringes

Dynamic Light Scattering (DLS) instrument for size analysis

Protocol for DLPG Liposome Preparation and Sizing
This protocol outlines the thin-film hydration method followed by extrusion to produce

unilamellar DLPG liposomes.[4]

Step 1: Thin-Film Formation

Dissolve the DLPG lipid in chloroform or a chloroform:methanol mixture in a round-bottom

flask. The typical lipid concentration in the organic solvent is 10-20 mg/mL.[5]

Attach the flask to a rotary evaporator to remove the organic solvent under reduced

pressure. This process should be performed at a temperature above the glass transition

temperature of the lipid to ensure the formation of a thin, uniform lipid film on the flask wall.

For small volumes (<1 mL), the solvent can be evaporated using a gentle stream of nitrogen

or argon gas.[5]

To ensure complete removal of residual solvent, place the flask under high vacuum for at

least 1-2 hours.

Step 2: Hydration of the Lipid Film
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Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tm)

of DLPG. The Tm of DLPG is -3°C. Therefore, hydration can be performed at room

temperature or slightly above.

Add the pre-heated hydration buffer to the flask containing the dry lipid film.

Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles

(MLVs). This can be done by gentle shaking or vortexing.[5] The resulting suspension will

appear milky.

Step 3: Optional Freeze-Thaw Cycles

To improve the lamellarity and encapsulation efficiency, the MLV suspension can be subjected

to several freeze-thaw cycles.[1]

Freeze the liposome suspension in a dry ice/acetone bath or liquid nitrogen.

Thaw the suspension in a water bath set to a temperature above the Tm of DLPG.

Repeat this cycle 5-10 times.

Step 4: Extrusion

Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g.,

100 nm). It is recommended to use two stacked membranes for better sizing efficiency.

Ensure the extruder and syringes are clean and pre-heated to a temperature above the Tm

of DLPG.

Draw the MLV suspension into one of the gas-tight syringes.

Assemble the syringes onto the extruder.

Gently push the suspension from one syringe to the other through the membrane. This

constitutes one pass.

Repeat the extrusion for an odd number of passes (typically 11-21 passes) to ensure the

final sample is in the desired syringe.
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The resulting translucent suspension contains large unilamellar vesicles (LUVs).

Step 5: Characterization

Analyze the size (mean diameter) and size distribution (polydispersity index, PDI) of the

extruded liposomes using Dynamic Light Scattering (DLS).

For optimal results, the PDI value should be below 0.2, indicating a homogenous population

of liposomes.[7]

Key Parameters and Their Effects
The final characteristics of the extruded DLPG liposomes are influenced by several key

parameters. The following table summarizes these effects:
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Parameter
Effect on Liposome Size &
PDI

Recommendations &
Notes

Membrane Pore Size

The final liposome diameter

will be slightly larger than the

membrane pore size. Smaller

pore sizes lead to smaller

liposomes and a lower PDI.[7]

Select a pore size based on

the desired final liposome

diameter. Common sizes are

100 nm and 200 nm.

Number of Extrusion Passes

Increasing the number of

passes generally leads to a

smaller mean diameter and a

lower PDI. A stable size is

typically reached after 10-15

passes.

An odd number of passes

(e.g., 11, 21) is recommended

to ensure the final product is

collected in one syringe.

Extrusion Temperature

Extrusion must be performed

above the phase transition

temperature (Tm) of the lipid to

ensure the lipid bilayer is in a

fluid state. The Tm of DLPG is

-3°C.[2]

For DLPG, extrusion can be

effectively performed at room

temperature (around 20-25°C).

Lipid Concentration

Higher lipid concentrations can

lead to increased back

pressure and potential

membrane rupture. Generally,

phospholipid concentrations

should be less than 20 mg/ml

for manual extrusion.[2]

Start with a lipid concentration

in the range of 1-10 mg/mL

and optimize as needed.
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Pressure/Flow Rate

A constant and moderate

pressure should be applied.

Excessive pressure can

damage the lipids and the

membrane. Increasing the flow

rate can decrease the size of

the extruded liposomes, but

may negatively impact size

homogeneity.[7]

For manual extrusion, apply

steady, gentle pressure. For

automated systems, a

controlled flow rate is

recommended.

Visualizing the Workflow and Logic
Experimental Workflow for DLPG Liposome Preparation
The following diagram illustrates the step-by-step process for preparing and sizing DLPG
liposomes.

Lipid Film Preparation Hydration & Sizing

Dissolve DLPG in
Organic Solvent

Evaporate Solvent
(Rotary Evaporator)

Dry Film under
Vacuum

Hydrate with
Aqueous Buffer

Optional:
Freeze-Thaw Cycles

Extrude through
Polycarbonate Membrane

Characterize Size
(DLS)

Click to download full resolution via product page

Caption: Workflow for DLPG liposome preparation and sizing.

Logical Relationship of Extrusion Parameters
This diagram illustrates how different experimental parameters influence the final liposome

characteristics.
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Membrane Pore Size

Final Liposome Size

 Directly influences

Polydispersity (PDI)

 Smaller pore -> lower PDI

Number of Passes

 More passes -> smaller size More passes -> lower PDI

Temperature
(relative to Tm)

Processability
(e.g., back pressure)

 Must be > Tm

Lipid Concentration

 Higher conc. -> higher pressure

Pressure / Flow Rate

 Higher rate -> smaller size Higher rate -> may increase PDI
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Caption: Influence of parameters on liposome characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

2. avantiresearch.com [avantiresearch.com]

3. labsolu.ca [labsolu.ca]

4. 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt) from Aladdin Scientific
Corporation | Labcompare.com [labcompare.com]

5. tsapps.nist.gov [tsapps.nist.gov]

6. avantiresearch.com [avantiresearch.com]

7. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small
angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Sizing DLPG
Liposomes via Extrusion]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148514#extrusion-techniques-for-sizing-dlpg-
liposomes]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1148514?utm_src=pdf-body-img
https://www.benchchem.com/product/b1148514?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Lipid_bilayer_phase_behavior
https://www.avantiresearch.com/en-gb/support-hub/faqs/transition-temperature
https://labsolu.ca/product/12-dilauroyl-sn-glycero-3-phospho-1-rac-glycerol-sodium-salt/
https://www.labcompare.com/25581-Laboratory-Chemicals/21873689-1-2-dilauroyl-sn-glycero-3-phospho-1-rac-glycerol-sodium-salt/?pda=26923%7C21873689_852_0%7C2511561,2511561%7C%7C
https://www.labcompare.com/25581-Laboratory-Chemicals/21873689-1-2-dilauroyl-sn-glycero-3-phospho-1-rac-glycerol-sodium-salt/?pda=26923%7C21873689_852_0%7C2511561,2511561%7C%7C
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=841012
https://www.avantiresearch.com/en-gb/support-hub/physical-properties/phase-transition-temps
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673316/
https://www.benchchem.com/product/b1148514#extrusion-techniques-for-sizing-dlpg-liposomes
https://www.benchchem.com/product/b1148514#extrusion-techniques-for-sizing-dlpg-liposomes
https://www.benchchem.com/product/b1148514#extrusion-techniques-for-sizing-dlpg-liposomes
https://www.benchchem.com/product/b1148514#extrusion-techniques-for-sizing-dlpg-liposomes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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